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Abstract

Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a
cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth
factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The purity and
quality of this pharmaceutical agent are of paramount importance for its safety and efficacy.
This technical guide provides an in-depth overview of N-Methyl Palbociclib, a known impurity
and related compound of Palbociclib. While the initial discovery of this specific impurity is not
detailed in publicly available literature, this document consolidates the available information on
its identity, plausible pathways of formation, and methods for its synthesis and characterization.
This guide is intended to serve as a valuable resource for researchers and professionals
involved in the development, manufacturing, and analysis of Palbociclib.

Introduction to Palbociclib and the Importance of
Impurity Profiling

Palbociclib is a small molecule inhibitor that functions by blocking the activity of CDK4 and
CDKS®, key regulators of the cell cycle.[1] This inhibition prevents the phosphorylation of the
retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase and preventing
cancer cell proliferation.[2]
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Impurity profiling is a critical aspect of drug development and manufacturing. Process-related
impurities and degradation products can potentially impact the safety, efficacy, and stability of
the final drug product. Regulatory agencies require stringent control and characterization of any
impurity present at levels above a certain threshold. N-Methyl Palbociclib has been identified
as a process-related impurity of Palbociclib.

Characterization of N-Methyl Palbociclib

N-Methyl Palbociclib is structurally similar to the parent drug, with the key difference being the
presence of a methyl group on the terminal nitrogen of the piperazine ring.

Table 1: Physicochemical Properties of N-Methyl

Palbociclib
Property Value Source
6-acetyl-8-cyclopentyl-5-
methyl-2-[[5-(4-
IUPAC Name methylpiperazin-1-yl)pyridin-2- [3]
ylJamino]pyrido[2,3-
d]pyrimidin-7-one
CAS Number 571189-51-0 [3]
Molecular Formula C25H31N702 [3]
Molecular Weight 461.6 g/mol [3]

Discovery and Identification

The precise details of the initial discovery and identification of N-Methyl Palbociclib are not
extensively documented in peer-reviewed publications. It is highly probable that this impurity
was first identified during the process development and forced degradation studies of
Palbociclib by its developers. Such studies are standard practice in the pharmaceutical industry
to understand the stability of a drug substance and to identify potential impurities that may arise
during synthesis, formulation, and storage.

The identification would have involved the use of sophisticated analytical techniques to
separate and characterize unknown peaks in the chromatogram of Palbociclib samples.
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Plausible Pathways of Formation

N-Methyl Palbociclib is likely formed as a process-related impurity during the synthesis of
Palbociclib. The final step in many synthetic routes to Palbociclib involves the coupling of a
piperazine-containing intermediate with the core pyridopyrimidine structure. If a methylated
piperazine derivative is present as an impurity in the starting materials, it would lead to the
formation of N-Methyl Palbociclib. Another possibility is unintended methylation during one of
the synthetic steps.

Experimental Protocols

While a specific, published protocol for the initial discovery is unavailable, the following sections
detail the methodologies that would be employed for the synthesis and analytical identification
of N-Methyl Palbociclib.

Synthesis of N-Methyl Palbociclib (Proposed)

A plausible laboratory-scale synthesis of N-Methyl Palbociclib would involve the direct
methylation of Palbociclib.

Objective: To synthesize N-Methyl Palbociclib from Palbociclib.
Materials:

Palbociclib

o Formaldehyde (37% in water)

e Sodium triacetoxyborohydride (STAB)

e 1,2-Dichloroethane (DCE)

e Sodium bicarbonate (saturated aqueous solution)
e Brine

e Anhydrous sodium sulfate

 Silica gel for column chromatography
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Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

Dissolve Palbociclib in 1,2-dichloroethane.

Add formaldehyde to the solution.

Stir the mixture at room temperature for a designated period.
Add sodium triacetoxyborohydride in portions.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of methanol in dichloromethane).

Collect the fractions containing the desired product and evaporate the solvent to obtain N-
Methyl Palbociclib.

Characterize the final product using *H NMR, 3C NMR, and Mass Spectrometry.

Analytical Identification and Characterization

The identification and quantification of N-Methyl Palbociclib in a sample of Palbociclib would

typically be performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-

Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer.
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Objective: To develop a stability-indicating HPLC method for the separation of Palbociclib and
its impurities, including N-Methyl Palbociclib.

Instrumentation:

e HPLC or UHPLC system with a UV or PDA detector

o Mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight)
Chromatographic Conditions (Example):

e Column: Areversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 pm).
e Mobile Phase A: 0.1% Formic acid in water.

e Mobile Phase B: 0.1% Formic acid in acetonitrile.

o Gradient Elution: A suitable gradient program to separate Palbociclib from its impurities.
e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.

o Detection Wavelength: 266 nm.[4]

e Injection Volume: 10 pL.

Mass Spectrometry Conditions (Example):

¢ lonization Mode: Electrospray lonization (ESI), positive mode.

e Scan Mode: Full scan for identification and Selected lon Monitoring (SIM) or Multiple
Reaction Monitoring (MRM) for quantification.

o Capillary Voltage: 3.5 kV.
o Cone Voltage: 30 V.

e Source Temperature: 150 °C.
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o Desolvation Temperature: 400 °C.
Procedure:

o Prepare standard solutions of Palbociclib and N-Methyl Palbociclib reference standard in a
suitable diluent (e.g., a mixture of acetonitrile and water).

o Prepare a sample solution of the Palbociclib drug substance or product.
e Inject the standard and sample solutions into the LC-MS system.

« |dentify the peaks for Palbociclib and N-Methyl Palbociclib based on their retention times
and mass-to-charge ratios (m/z). The expected [M+H]* for N-Methyl Palbociclib is
approximately 462.27.

o Quantify the amount of N-Methyl Palbociclib in the sample using a calibration curve
generated from the reference standard.

Quantitative Data

As N-Methyl Palbociclib is primarily considered an impurity, extensive quantitative data on its
biological activity is not available in the public domain. The focus of quantitative analysis is on
its detection and control in Palbociclib active pharmaceutical ingredient (API) and finished drug
products.

Table 2: Analytical Parameters for Palbociclib and its

Impurities (lllustrative)

Palbociclib

N-Methyl Palbociclib
(Expected)

Parameter

Limit of Detection (LOD)

4.87 pg/mL[4]

Similar sensitivity expected

Limit of Quantification (LOQ)

14.77 pg/mL[4]

Similar sensitivity expected

Linearity (r?) >0.99 >0.99
Recovery (%) 98-102% 98-102%
Precision (%RSD) <2% <2%
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Note: The values for N-Methyl Palbociclib are expected based on typical performance of
stability-indicating HPLC methods for related pharmaceutical compounds.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Palbociclib is the inhibition of the Cyclin D-CDK4/6-Rb
pathway. The logical workflow for the identification and control of an impurity like N-Methyl
Palbociclib follows a standard pharmaceutical quality control process.

Diagram 1: Palbociclib's Mechanism of Action
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Caption: The Cyclin D-CDK4/6-Rb signaling pathway inhibited by Palbociclib.

Diagram 2: Impurity Identification Workflow
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Caption: A typical workflow for the identification and control of pharmaceutical impurities.
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Conclusion

N-Methyl Palbociclib is a recognized impurity of the CDK4/6 inhibitor Palbociclib. While its
initial discovery is not a matter of public record, its existence underscores the importance of
rigorous process control and analytical characterization in pharmaceutical manufacturing. The
methodologies for its synthesis as a reference standard and its detection via modern
chromatographic techniques are well-established. This guide provides a consolidated resource
for scientific professionals, offering insights into the characterization and analytical control of
this and other related substances, thereby ensuring the continued safety and efficacy of
Palbociclib as a vital cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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